

Spectroscopic Characterization of 4-(1H-Pyrazol-1-yl)benzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-(1H-Pyrazol-1-yl)benzoic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-Pyrazol-1-yl)benzoic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, which combines a pyrazole ring and a benzoic acid moiety, makes it a versatile building block for the synthesis of novel therapeutic agents. Pyrazole-containing compounds have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. A thorough spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of this compound, ensuring the reliability and reproducibility of research and development efforts. This guide provides a comprehensive overview of the spectroscopic properties of **4-(1H-Pyrazol-1-yl)benzoic acid**, including detailed experimental protocols and data analysis.

Molecular Structure and Properties

Property	Value
Chemical Formula	C ₁₀ H ₈ N ₂ O ₂
Molecular Weight	188.18 g/mol
CAS Number	16209-00-0
Appearance	White to light yellow solid

Spectroscopic Data Summary

The following sections detail the expected spectroscopic data for **4-(1H-Pyrazol-1-yl)benzoic acid** based on analysis of its structural components and data from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~13.0	Singlet	1H	-COOH
~8.5	Doublet	1H	Pyrazole H-5
~8.1	Doublet	2H	Aromatic H-2', H-6'
~7.9	Doublet	2H	Aromatic H-3', H-5'
~7.7	Doublet	1H	Pyrazole H-3
~6.5	Triplet	1H	Pyrazole H-4

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ , ppm)	Assignment
~167	C=O (Carboxylic Acid)
~142	Pyrazole C-5
~140	Aromatic C-1'
~131	Aromatic C-3', C-5'
~129	Pyrazole C-3
~127	Aromatic C-4'
~120	Aromatic C-2', C-6'
~110	Pyrazole C-4

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **4-(1H-Pyrazol-1-yl)benzoic acid** is expected to show characteristic absorption bands for the carboxylic acid and aromatic rings.

Wavenumber (cm^{-1})	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic Acid)
~3100	Medium	C-H stretch (Aromatic and Pyrazole)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1600, ~1480	Medium-Strong	C=C stretch (Aromatic Ring)
~1550	Medium	C=N stretch (Pyrazole Ring)
~1420	Medium	C-N stretch
~1300	Medium	O-H bend (Carboxylic Acid)
~920	Broad	O-H bend (Carboxylic Acid Dimer)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **4-(1H-Pyrazol-1-yl)benzoic acid**, electrospray ionization (ESI) is a suitable technique.

m/z	Ion
189	[M+H] ⁺
171	[M+H - H ₂ O] ⁺
143	[M+H - H ₂ O - CO] ⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is typically recorded in a solvent such as ethanol or methanol.

λ _{max} (nm)	Molar Absorptivity (ε)	Transition
~250-260	-	π → π* (Benzene Ring)
~280-290	-	π → π* (Pyrazole Ring)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

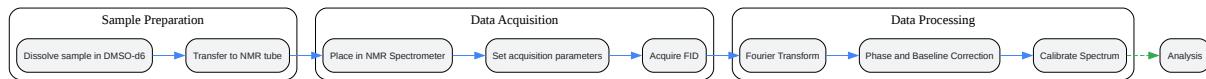
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-(1H-Pyrazol-1-yl)benzoic acid** in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR Parameters:
 - Pulse Sequence: Standard single-pulse experiment.
 - Number of Scans: 16-32
 - Relaxation Delay: 1-2 seconds
 - Spectral Width: -2 to 14 ppm
- ^{13}C NMR Parameters:
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Number of Scans: 1024-4096
 - Relaxation Delay: 2-5 seconds
 - Spectral Width: 0 to 200 ppm
- Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the solvent residual peak or TMS.



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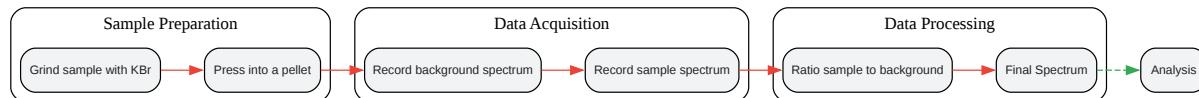
NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (KBr Pellet):
 - Grind a small amount (1-2 mg) of **4-(1H-Pyrazol-1-yl)benzoic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent disc.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and record the sample spectrum.
 - Wavelength Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

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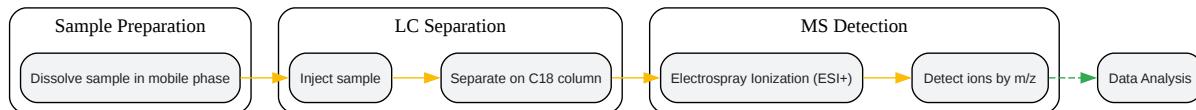
FTIR Spectroscopy Experimental Workflow

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and confirm the identity of the compound.

Methodology:

- Sample Preparation: Prepare a dilute solution of **4-(1H-Pyrazol-1-yl)benzoic acid** (approximately 10-100 μ g/mL) in a suitable solvent mixture, such as methanol/water or acetonitrile/water, containing a small amount of formic acid (e.g., 0.1%) to promote protonation.
- Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
- LC Parameters:
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.2-0.5 mL/min.
- MS Parameters:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Mass Range: m/z 50-500.
 - Capillary Voltage: 3-4 kV.
- Data Analysis: Extract the mass spectrum corresponding to the chromatographic peak of the analyte and identify the molecular ion peak ($[M+H]^+$).



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LC-MS Experimental Workflow

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

Methodology:

- Sample Preparation: Prepare a stock solution of **4-(1H-Pyrazol-1-yl)benzoic acid** in a UV-grade solvent (e.g., methanol or ethanol) of a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to obtain concentrations in the range of 1-10 µg/mL.
- Instrumentation: A double-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Use quartz cuvettes with a 1 cm path length.
 - Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.
 - Record the absorption spectrum of each diluted sample solution.
 - Wavelength Range: 200-400 nm.
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}).

Conclusion

This technical guide provides a comprehensive summary of the spectroscopic characterization of **4-(1H-Pyrazol-1-yl)benzoic acid**. The presented data and experimental protocols are essential for the accurate identification and quality control of this compound in research and drug development settings. The combination of NMR, IR, MS, and UV-Vis spectroscopy offers a complete picture of the molecular structure and properties, ensuring the integrity of subsequent scientific investigations.

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